molecular formula C18H20N2O3 B14358063 Methyl 5-[(2-phenylhydrazinylidene)methyl]-2-propoxybenzoate CAS No. 90167-26-3

Methyl 5-[(2-phenylhydrazinylidene)methyl]-2-propoxybenzoate

Cat. No.: B14358063
CAS No.: 90167-26-3
M. Wt: 312.4 g/mol
InChI Key: QPTYLEOVBAYLDS-UHFFFAOYSA-N
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Description

Methyl 5-[(2-phenylhydrazinylidene)methyl]-2-propoxybenzoate is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a phenylhydrazinylidene group attached to a benzoate ester. Its distinct chemical properties make it a valuable subject for studies in organic chemistry, medicinal chemistry, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-[(2-phenylhydrazinylidene)methyl]-2-propoxybenzoate typically involves the condensation of 2-phenylhydrazine with an appropriate aldehyde or ketone, followed by esterification. One common method includes the reaction of 2-phenylhydrazine with 5-formyl-2-propoxybenzoic acid under acidic conditions to form the hydrazone intermediate. This intermediate is then methylated using methyl iodide in the presence of a base such as potassium carbonate to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-[(2-phenylhydrazinylidene)methyl]-2-propoxybenzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the hydrazone group to an amine.

    Substitution: Nucleophilic substitution reactions can occur at the benzylic position, where halogens or other substituents can be introduced.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: N-bromosuccinimide (NBS) for bromination, followed by nucleophiles like amines or thiols.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Amines.

    Substitution: Halogenated derivatives or substituted benzoates.

Scientific Research Applications

Methyl 5-[(2-phenylhydrazinylidene)methyl]-2-propoxybenzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 5-[(2-phenylhydrazinylidene)methyl]-2-propoxybenzoate involves its interaction with specific molecular targets. For instance, in its role as an inhibitor of biofilm formation, the compound targets the sortase A transpeptidase enzyme in Staphylococcus aureus . This enzyme is crucial for the assembly of surface proteins that facilitate biofilm formation. By inhibiting this enzyme, the compound disrupts the biofilm formation process, thereby enhancing the efficacy of conventional antibiotics.

Comparison with Similar Compounds

Methyl 5-[(2-phenylhydrazinylidene)methyl]-2-propoxybenzoate can be compared with other phenylhydrazinylidene derivatives, such as:

    2-Phenylhydrazinylidene-3-methylbenzoate: Similar structure but with different substituents, leading to variations in chemical reactivity and biological activity.

    5-Methyl-2-phenylhydrazinylidene-4-propoxybenzoate: Another derivative with a different substitution pattern, affecting its physical and chemical properties.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical properties and biological activities.

Properties

CAS No.

90167-26-3

Molecular Formula

C18H20N2O3

Molecular Weight

312.4 g/mol

IUPAC Name

methyl 5-[(phenylhydrazinylidene)methyl]-2-propoxybenzoate

InChI

InChI=1S/C18H20N2O3/c1-3-11-23-17-10-9-14(12-16(17)18(21)22-2)13-19-20-15-7-5-4-6-8-15/h4-10,12-13,20H,3,11H2,1-2H3

InChI Key

QPTYLEOVBAYLDS-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=C(C=C(C=C1)C=NNC2=CC=CC=C2)C(=O)OC

Origin of Product

United States

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